molecular formula C13H8N2Na2O6S B8055076 disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate

disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate

Cat. No.: B8055076
M. Wt: 366.26 g/mol
InChI Key: CWQLKNYZZSWCNX-OCVBWICTSA-L
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Description

The compound with the identifier “disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate” is known as Mordant Yellow 10. It is an organic reagent primarily used for spectrometric determination of iron (III). Mordant Yellow 10 is a monoazo dye, which means it contains a single azo group (-N=N-) that is responsible for its vivid yellow color. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mordant Yellow 10 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The general synthetic route involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as phenol or aniline, under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of Mordant Yellow 10 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Mordant Yellow 10 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.

    Substitution: The aromatic rings in Mordant Yellow 10 can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Oxidized products may include quinones or other aromatic compounds.

    Reduction: Reduction typically yields aromatic amines, which can be further derivatized.

    Substitution: Substituted derivatives of Mordant Yellow 10, such as halogenated or nitrated compounds, are formed.

Scientific Research Applications

Mordant Yellow 10 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for spectrometric determination of iron (III) and other metal ions.

    Biology: Employed in microscopy to stain cells and tissues for observation.

    Medicine: Utilized in immunoassays to detect specific molecules in biological samples.

    Industry: Applied in the textile industry as a dye for wool and other fabrics. It is also used in chromatography to separate and identify different compounds in a sample.

Mechanism of Action

The mechanism of action of Mordant Yellow 10 involves its ability to form complexes with metal ions, particularly iron (III). The azo group in the dye acts as a ligand, binding to the metal ion and forming a stable complex. This complexation changes the absorption spectrum of the dye, allowing for spectrometric determination of the metal ion concentration. The molecular targets and pathways involved in this process are primarily related to the coordination chemistry of the azo group and the metal ion.

Comparison with Similar Compounds

Mordant Yellow 10 can be compared with other azo dyes and metal-complexing agents. Similar compounds include:

    Mordant Yellow 3: Another azo dye used for similar applications but with different spectral properties.

    Mordant Orange 1: An azo dye with a different color and slightly different chemical properties.

    Mordant Red 19: A red azo dye used for similar purposes but with different absorption characteristics.

Uniqueness

Mordant Yellow 10 is unique due to its specific absorption spectrum, which makes it particularly suitable for the spectrometric determination of iron (III). Its stability and ease of synthesis also contribute to its widespread use in various scientific and industrial applications.

Properties

IUPAC Name

disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,14H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2/b15-9-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQLKNYZZSWCNX-OCVBWICTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C2C=CC(=O)C(=C2)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C\2/C=CC(=O)C(=C2)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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